(S)-GNE-140

描述

属性

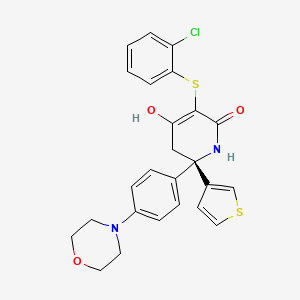

IUPAC Name |

(2S)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFXXEIVBZJOAP-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)[C@@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-GNE-140 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (S)-GNE-140

Introduction

This compound is the less active S-enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140.[1][2] While its counterpart, (R)-GNE-140, exhibits significantly higher potency, the fundamental mechanism of action for this chemical scaffold involves the direct inhibition of LDHA.[3][4] LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[5] This pathway is often upregulated in cancer cells to support rapid proliferation, a phenomenon known as the "Warburg effect." By inhibiting LDHA, GNE-140 and its enantiomers disrupt the metabolic processes of highly glycolytic tumors, leading to reduced lactate production, inhibition of cell proliferation, and in some cases, cell death. This guide details the core mechanism of action, associated signaling pathways, quantitative data, and key experimental protocols related to the study of the GNE-140 scaffold.

Core Mechanism of Action: LDHA Inhibition

The primary mechanism of action for the GNE-140 chemical class is the potent and selective inhibition of lactate dehydrogenase (LDH) isozymes. The more active (R)-enantiomer demonstrates high affinity for the active site of LDHA and LDHB. This inhibition blocks the terminal step of anaerobic glycolysis, preventing the regeneration of NAD+ from NADH and the conversion of pyruvate to lactate.

The direct consequences of LDHA inhibition include:

-

Reduced Lactate Production: A dose-dependent decrease in extracellular lactate is a hallmark effect of GNE-140 treatment in cancer cells.

-

Inhibition of Glycolysis: The blockage of pyruvate conversion leads to an overall attenuation of the glycolytic rate.

-

Altered Cellular Metabolism: Cells treated with LDHA inhibitors experience significant metabolic reprogramming, including an increase in intracellular pyruvate levels.

-

Cytostatic and Cytotoxic Effects: In cancer cells that are heavily reliant on glycolysis for energy and survival, LDHA inhibition leads to a decrease in proliferation and can induce cell death after sustained treatment.

Signaling Pathway of Acquired Resistance

A significant challenge with LDHA inhibitor monotherapy is the development of resistance. Cancer cells can adapt to the glycolytic block by upregulating alternative metabolic pathways, primarily oxidative phosphorylation (OXPHOS). This metabolic plasticity is often mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Inhibition of LDHA leads to metabolic stress and a decrease in cellular ATP levels, which activates AMPK. Activated AMPK can then inhibit the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation, while promoting mitochondrial biogenesis and OXPHOS. This shift allows cancer cells to bypass their dependency on glycolysis and survive the effects of the inhibitor.

References

(S)-GNE-140 as a Negative Control for LDHA Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cancer metabolism research, lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target. This enzyme catalyzes the conversion of pyruvate to lactate, a hallmark of the Warburg effect observed in many cancer cells. The development of potent and selective LDHA inhibitors is a key focus of anti-cancer drug discovery. (R)-GNE-140 is a potent inhibitor of both LDHA and LDHB, the two principal isoforms of lactate dehydrogenase.[1][2][3][4] To rigorously validate the on-target effects of (R)-GNE-140 and distinguish them from potential off-target activities, a well-characterized negative control is indispensable. This technical guide details the use of (S)-GNE-140, the less active enantiomer of GNE-140, as a negative control for LDHA inhibition studies.[1]

This compound provides an ideal chemical probe for these purposes, allowing researchers to dissect the specific consequences of LDHA engagement. This guide provides a comprehensive overview of the comparative activities of (R)-GNE-140 and this compound, detailed experimental protocols for key validation assays, and a discussion of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data comparing the activity of (R)-GNE-140 and its less active enantiomer, this compound.

| Compound | Target | IC50 (nM) | Fold Difference (S vs R) | Reference |

| (R)-GNE-140 | LDHA | 3 | \multirow{2}{}{18} | |

| This compound | LDHA | 54 | N/A | |

| (R)-GNE-140 | LDHB | 5 | \multirow{2}{}{N/A} | |

| This compound | LDHB | N/A | N/A |

Table 1: Comparative Biochemical Potency of GNE-140 Enantiomers against LDHA and LDHB. N/A indicates that specific data for this compound against LDHB was not available in the searched literature, though it is consistently referred to as the less active enantiomer.

| Cell Line | Assay | (R)-GNE-140 IC50/EC50 | This compound IC50/EC50 | Reference |

| MIA PaCa-2 | Proliferation | Submicromolar | Significantly higher | |

| Chondrosarcoma (IDH1 mutant) | Proliferation | 0.8 µM | Significantly higher | |

| MDA-MB-231 | Lactic Acid Inhibition | 3.04 µM | Significantly higher | |

| MDA-MB-231 | Cell Proliferation (7 days) | 10.51 µM | Significantly higher |

Table 2: Comparative Cellular Activity of GNE-140 Enantiomers. "Significantly higher" indicates that while the (S)-enantiomer is established as the less active control, specific IC50/EC50 values were not consistently reported in the reviewed literature.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: LDHA inhibition by (R)-GNE-140 and its impact on downstream signaling pathways.

Caption: Experimental workflow for validating on-target effects using this compound as a negative control.

Experimental Protocols

Biochemical LDHA Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDHA by monitoring the oxidation of NADH to NAD+.

Materials:

-

Purified recombinant human LDHA

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Sodium Pyruvate

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

-

(R)-GNE-140 and this compound

-

DMSO (Dimethyl sulfoxide)

-

96-well, UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of NADH in assay buffer.

-

Prepare a stock solution of sodium pyruvate in assay buffer.

-

Prepare serial dilutions of (R)-GNE-140 and this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the test compounds ((R)-GNE-140 or this compound) or vehicle (DMSO in assay buffer).

-

Add the LDHA enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Add the NADH solution to each well.

-

-

Initiate Reaction and Measure:

-

Initiate the enzymatic reaction by adding the sodium pyruvate solution to each well.

-

Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation is proportional to the LDHA activity.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each concentration of the inhibitors.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium following treatment with the test compounds.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, MIA PaCa-2)

-

Cell culture medium and supplements

-

(R)-GNE-140 and this compound

-

Lactate assay kit (commercially available, typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of (R)-GNE-140, this compound, or vehicle control for a specified period (e.g., 24-72 hours).

-

-

Sample Collection:

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

-

Lactate Measurement:

-

Perform the lactate assay on the collected supernatants according to the manufacturer's protocol. This typically involves adding a reaction mixture and incubating for a specific time before reading the absorbance or fluorescence.

-

-

Data Analysis:

-

Generate a standard curve using the lactate standards provided in the kit.

-

Determine the lactate concentration in each sample from the standard curve.

-

Normalize the lactate concentration to the cell number (which can be determined in a parallel plate using a cell viability assay) to account for differences in cell proliferation.

-

Plot the percentage of lactate production inhibition versus inhibitor concentration to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cells of interest

-

(R)-GNE-140 and this compound

-

PBS (Phosphate-buffered saline)

-

Lysis buffer (containing protease inhibitors)

-

PCR tubes or strips

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against LDHA

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment:

-

Treat cultured cells with (R)-GNE-140, this compound, or vehicle at a fixed concentration for a defined period (e.g., 1 hour).

-

-

Heating:

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

-

-

Protein Analysis:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble LDHA in each sample by SDS-PAGE and Western blotting using an anti-LDHA antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the amount of soluble LDHA as a function of temperature for each treatment condition.

-

A shift in the melting curve to higher temperatures in the presence of (R)-GNE-140 compared to the vehicle and this compound indicates target engagement and stabilization.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

Cells of interest

-

Opaque-walled 96-well plates

-

(R)-GNE-140 and this compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in an opaque-walled 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of (R)-GNE-140, this compound, or vehicle control.

-

Incubate for the desired duration (e.g., 72 hours).

-

-

Assay Execution:

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Measurement and Analysis:

-

Measure the luminescence using a luminometer.

-

Plot the percentage of viable cells (relative to the vehicle control) against the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

-

Conclusion

The use of this compound as a negative control is a critical component of any study employing its active enantiomer, (R)-GNE-140, to investigate the roles of LDHA in cancer biology and to validate it as a therapeutic target. The significant difference in potency between the two enantiomers provides a clear basis for distinguishing on-target from off-target effects. By following the detailed protocols provided in this guide, researchers can generate robust and reliable data to confidently attribute the observed biological effects to the specific inhibition of LDHA. This rigorous approach is essential for the advancement of LDHA-targeted cancer therapies.

References

(S)-GNE-140: A Technical Guide to the Less Active Enantiomer of a Potent Lactate Dehydrogenase A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140.[1] LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[2] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is overexpressed and plays a crucial role in maintaining the high glycolytic flux and regenerating NAD+ required for continued energy production.[2] Inhibition of LDHA is therefore a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation. This technical guide provides an in-depth overview of this compound, summarizing its biochemical activity, cellular effects, and the relevant experimental protocols for its study.

Biochemical and Cellular Activity

This compound is part of a racemic mixture, GNE-140, which potently inhibits lactate dehydrogenase. The majority of the inhibitory activity resides with the (R)-enantiomer, (R)-GNE-140, which is 18-fold more potent than the (S)-enantiomer.[3][4]

Table 1: Inhibitory Activity of GNE-140 Enantiomers and Racemate

| Compound | Target | IC50 (nM) | Notes |

| (R)-GNE-140 | LDHA | 3 | The highly active enantiomer. |

| (R)-GNE-140 | LDHB | 5 | Also shows activity against the LDHB isoform. |

| This compound | LDHA | ~54 (estimated) | Estimated to be 18-fold less potent than the (R)-enantiomer. |

| GNE-140 (racemate) | LDHA | Not explicitly stated | A mixture of (R)- and (S)-enantiomers. |

In cellular contexts, inhibition of LDHA by compounds like GNE-140 leads to a decrease in lactate production and can inhibit the proliferation of cancer cells that are highly dependent on glycolysis. For instance, the racemate GNE-140 has been shown to inhibit the proliferation of various cancer cell lines and reduce lactate levels.

Signaling Pathways

LDHA-Mediated Glycolysis

LDHA is a key player in the final step of anaerobic glycolysis. By converting pyruvate to lactate, it regenerates the NAD+ necessary for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step of glycolysis to proceed. Inhibition of LDHA disrupts this cycle, leading to a buildup of pyruvate and a depletion of NAD+, ultimately halting glycolysis and ATP production.

Caption: LDHA's role in glycolysis and its inhibition by this compound.

Acquired Resistance to LDHA Inhibition: The AMPK-mTOR-S6K Pathway

Prolonged inhibition of LDHA can lead to metabolic reprogramming in cancer cells, resulting in acquired resistance. One key mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway. Reduced ATP levels due to glycolytic inhibition lead to an increase in the AMP/ATP ratio, which activates AMPK. Activated AMPK, in turn, can inhibit the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and its downstream effector, S6 kinase (S6K), leading to changes in protein synthesis and a shift towards alternative energy-producing pathways like oxidative phosphorylation.

Caption: AMPK-mTOR-S6K pathway in acquired resistance to LDHA inhibition.

Experimental Protocols

Biochemical LDHA Inhibition Assay (Spectrophotometric)

This protocol outlines a general method to determine the in vitro inhibitory activity of this compound on LDHA by monitoring the oxidation of NADH.

Materials:

-

Recombinant human LDHA enzyme

-

Pyruvate (substrate)

-

NADH (cofactor)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

This compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

NADH solution

-

This compound dilution or vehicle control

-

-

Initiate the reaction by adding the pyruvate solution to each well.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the decrease in absorbance at 340 nm over time (kinetic read), which corresponds to the oxidation of NADH to NAD+.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a glycolysis-dependent line)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO in medium).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Extracellular Lactate Production Assay

This protocol provides a general method for measuring the amount of lactate secreted by cells into the culture medium following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

24- or 96-well cell culture plates

-

Commercial lactate assay kit (colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a vehicle control in fresh medium.

-

Incubate for the desired time period (e.g., 24 hours).

-

Collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any detached cells or debris.

-

Perform the lactate assay on the clarified supernatant according to the manufacturer's instructions of the chosen commercial kit. This typically involves adding a reaction mixture containing lactate oxidase and a probe to generate a colored or fluorescent product.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Determine the lactate concentration in each sample by comparing the readings to a standard curve generated with known lactate concentrations.

-

Normalize the lactate concentration to the cell number or total protein content in the corresponding well.

Experimental Workflow Diagram

Caption: General workflow for the evaluation of this compound.

Conclusion

This compound, as the less active enantiomer of a potent LDHA inhibitor, serves as an important tool for understanding the structure-activity relationship of this class of compounds and as a negative control in experiments involving the more active (R)-enantiomer. While its direct therapeutic potential may be limited compared to its counterpart, the study of this compound contributes to the broader effort of developing effective metabolic therapies for cancer. The provided data and protocols offer a foundational guide for researchers investigating the role of LDHA in cancer and the development of novel inhibitors.

References

(S)-GNE-140: A Technical Guide to a Lactate Dehydrogenase A Inhibitor

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase (LDH) inhibitor, GNE-140. It serves as a valuable tool for researchers in the fields of cancer metabolism and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with relevant experimental protocols and an exploration of the signaling pathways it perturbs.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the class of piperidine-2,4-diones. Its chemical structure is characterized by a central piperidine-2,4-dione core with three substitutions: a 2-chlorophenylthio group at the 3-position, and a 4-morpholinophenyl and a thiophen-3-yl group at the 6-position, with the (S)-stereochemistry at the chiral center.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (S)-3-((2-chlorophenyl)thio)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one | [1][2] |

| Molecular Formula | C₂₅H₂₃ClN₂O₃S₂ | [2][3][4] |

| Molecular Weight | 499.04 g/mol | |

| CAS Number | 2003234-64-6 | |

| Appearance | White to beige powder/solid | |

| Solubility | DMSO: ≥14.29 mg/mL (28.63 mM) | |

| Storage | Store at -20°C |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Biological Activity and Mechanism of Action

This compound is an inhibitor of lactate dehydrogenase (LDH), with primary activity against the LDHA isoform. LDH is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is overexpressed and plays a crucial role in maintaining the NAD+ pool necessary for sustained glycolysis.

The (R)-enantiomer, (R)-GNE-140, is the more potent inhibitor of the two, with reported IC₅₀ values of 3 nM and 5 nM for LDHA and LDHB, respectively. This compound is reported to be 18-fold less potent than its (R)-counterpart. Inhibition of LDHA by GNE-140 leads to a reduction in lactate production and can induce cell death in glycolysis-dependent cancer cells.

Table 3: Biological Activity of GNE-140 Enantiomers

| Compound | Target | IC₅₀ | Cell-based Assay (MIA PaCa-2) | Reference(s) |

| (R)-GNE-140 | LDHA | 3 nM | Reduces cellular lactate (IC₅₀ = 670 nM) | |

| LDHB | 5 nM | Affects proliferation (IC₅₀ = 430 nM) | ||

| This compound | LDHA | ~54 nM (estimated) | Less active enantiomer | |

| GNE-140 (racemic) | LDHA | 22 nM (diastereomeric mixture) |

Note: The IC₅₀ for this compound is estimated based on the 18-fold lower potency compared to the (R)-enantiomer.

Signaling Pathways

Inhibition of Glycolysis

The primary signaling pathway affected by this compound is the glycolytic pathway. By inhibiting LDHA, it disrupts the conversion of pyruvate to lactate, leading to an accumulation of pyruvate and a decrease in lactate levels. This can have downstream effects on cellular metabolism and energy production.

Caption: this compound inhibits LDHA, blocking the conversion of pyruvate to lactate.

Acquired Resistance via AMPK/mTOR/S6K Signaling

Prolonged exposure of cancer cells to GNE-140 can lead to the development of acquired resistance. This resistance mechanism has been shown to involve the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK, in turn, leads to the activation of the mTOR and S6K signaling pathways, which promotes a metabolic shift towards oxidative phosphorylation, thereby bypassing the dependency on glycolysis for survival.

Caption: GNE-140 resistance is mediated by the AMPK/mTOR/S6K pathway, leading to increased oxidative phosphorylation.

Experimental Protocols

Synthesis and Purification of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. The synthesis of related compounds has been described, suggesting a multi-step process likely involving the formation of the piperidine-2,4-dione core followed by the introduction of the substituent groups. Chiral separation of the racemic mixture would be required to isolate the (S)-enantiomer.

Lactate Dehydrogenase (LDH) Enzymatic Assay

This protocol is a general method for determining the inhibitory activity of compounds against LDH.

Workflow:

Caption: Workflow for determining the IC₅₀ of this compound against LDH.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4.

-

NADH Solution: Prepare a stock solution of NADH in assay buffer. The final concentration in the assay is typically around 150 µM.

-

Pyruvate Solution: Prepare a stock solution of sodium pyruvate in assay buffer. The final concentration in the assay is typically around 500 µM.

-

LDH Enzyme Solution: Prepare a stock solution of LDHA enzyme in assay buffer. The final concentration should be optimized to yield a linear reaction rate.

-

This compound: Prepare a stock solution in DMSO and create a serial dilution in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, NADH solution, and the desired concentration of this compound.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pyruvate solution.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of this compound compared to a vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cellular Lactate Production Assay

This protocol measures the effect of this compound on lactate production in cultured cells.

Workflow:

Caption: Workflow for assessing the effect of this compound on cellular lactate production.

Detailed Protocol:

-

Cell Culture:

-

Seed cancer cells (e.g., MIA PaCa-2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

-

Sample Collection:

-

Carefully collect the cell culture supernatant from each well.

-

-

Lactate Measurement:

-

Measure the lactate concentration in the collected supernatants using a commercially available lactate assay kit, following the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

-

Normalization:

-

After collecting the supernatant, lyse the cells in the plate and measure the total protein content using a standard protein assay (e.g., BCA assay). Normalize the lactate concentration to the protein content to account for differences in cell number.

-

-

Data Analysis:

-

Calculate the percent reduction in lactate production for each concentration of this compound compared to the vehicle control.

-

Plot the percent reduction against the logarithm of the inhibitor concentration to determine the EC₅₀ value.

-

Cell Proliferation Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cells.

Detailed Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a low density and allow them to adhere.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound or a vehicle control.

-

-

Incubation:

-

Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

-

-

Viability Measurement:

-

Assess cell viability using a standard method such as the MTT assay, which measures the metabolic activity of viable cells, or a crystal violet assay, which stains the total biomass. For the MTT assay, incubate the cells with MTT solution, then solubilize the resulting formazan crystals and measure the absorbance.

-

-

Data Analysis:

-

Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound, while being the less active enantiomer of the potent LDH inhibitor GNE-140, is a crucial chemical probe for studying the role of LDHA in cancer metabolism. Its well-defined structure and biological activity make it a valuable tool for in vitro and in vivo studies aimed at understanding the consequences of LDH inhibition and the mechanisms of resistance that may arise. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into novel cancer therapies targeting cellular metabolism. Further research to fully elucidate its physicochemical properties and to develop a detailed synthesis protocol would be beneficial to the scientific community.

References

(S)-GNE-140: A Technical Guide to the Less Active Enantiomer of a Potent Lactate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-140 is a potent inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. This technical guide provides an in-depth overview of the (S)-enantiomer of GNE-140, the less active stereoisomer of this compound. While the (R)-enantiomer is a highly potent inhibitor of LDHA and LDHB, understanding the pharmacological profile of the (S)-enantiomer is crucial for a comprehensive understanding of GNE-140's biological activity and for the development of stereoselective inhibitors. This document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for the study of (S)-GNE-140. Furthermore, it visualizes the key signaling pathways influenced by GNE-140, providing a valuable resource for researchers in oncology and metabolism.

Introduction

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased production and secretion of lactate, which is facilitated by the enzyme lactate dehydrogenase (LDH). The LDH family of enzymes, particularly LDHA and LDHB, have emerged as attractive therapeutic targets for cancer therapy. GNE-140 is a novel, potent inhibitor of both LDHA and LDHB.[1][2] It exists as a racemic mixture of (R)- and (S)-enantiomers.[3] The (R)-enantiomer of GNE-140 is significantly more potent in its inhibitory activity.[1][2] This guide focuses on the characterization of the this compound enantiomer.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (6S)-3-[(2-chlorophenyl)sulfanyl]-4-hydroxy-6-[4-(morpholin-4-yl)phenyl]-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one |

| Molecular Formula | C₂₅H₂₃ClN₂O₃S₂ |

| Molecular Weight | 499.04 g/mol |

| CAS Number | 2003234-64-6 |

| Appearance | Off-white to gray solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound, like its (R)-enantiomer, is an inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). These enzymes catalyze the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+. By inhibiting LDHA and LDHB, GNE-140 disrupts the glycolytic pathway, leading to a reduction in lactate production and an accumulation of pyruvate. This metabolic disruption can inhibit the proliferation of cancer cells that are highly dependent on glycolysis for their energy and biosynthetic needs.

Quantitative Data

The inhibitory potency of the GNE-140 enantiomers has been determined through in vitro enzymatic assays. The (R)-enantiomer is a potent inhibitor of both LDHA and LDHB. It has been reported that the (R)-enantiomer is 18-fold more potent than the (S)-enantiomer.

| Enantiomer | Target | IC₅₀ (nM) |

| (R)-GNE-140 | LDHA | 3 |

| LDHB | 5 | |

| This compound | LDHA | ~54 (calculated) |

| LDHB | ~90 (calculated) |

Calculated based on the 18-fold lower potency compared to the (R)-enantiomer.

Signaling Pathways

GNE-140 has been shown to impact several key signaling pathways in cancer cells. Inhibition of LDH can lead to metabolic stress, which in turn can trigger adaptive responses.

Glycolysis and Lactate Production

The primary signaling pathway affected by GNE-140 is the metabolic pathway of glycolysis. By inhibiting LDHA and LDHB, GNE-140 directly blocks the conversion of pyruvate to lactate.

Caption: Inhibition of LDHA/LDHB by this compound blocks lactate production.

Acquired Resistance and the AMPK/mTOR/S6K Pathway

Prolonged treatment with LDH inhibitors can lead to the development of acquired resistance. In some cancer cell lines, this resistance is mediated by the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn modulates the mTOR and S6K signaling cascade, leading to an increase in oxidative phosphorylation.

Caption: Acquired resistance to GNE-140 can involve the AMPK/mTOR/S6K pathway.

Effects on p38 MAPK and Akt Signaling

GNE-140 has also been observed to affect other signaling pathways, including the p38 MAPK and Akt pathways. The inhibition of LDH can induce cellular stress, which may lead to the modulation of these pathways involved in cell survival and apoptosis.

Caption: GNE-140 can modulate the p38 MAPK and Akt signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Synthesis and Chiral Separation

Workflow for Chiral Separation:

References

(S)-GNE-140: A Technical Guide to its Application in Warburg Effect Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Warburg effect, a hallmark of cancer metabolism, describes the phenomenon whereby cancer cells predominantly produce energy through aerobic glycolysis, even in the presence of ample oxygen. This metabolic reprogramming is characterized by increased glucose uptake and lactate production. Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this process and a prime therapeutic target for cancer. (S)-GNE-140 is the less active enantiomer of the potent LDHA inhibitor, GNE-140. While its counterpart, (R)-GNE-140, exhibits significantly higher potency, this compound serves as a crucial control compound in research to differentiate between specific, on-target effects of LDHA inhibition and any potential off-target effects of the chemical scaffold. This guide provides an in-depth technical overview of this compound's role in studying the Warburg effect, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action and Role in Warburg Effect Studies

This compound, like its more active enantiomer, is an inhibitor of Lactate Dehydrogenase A (LDHA).[1] LDHA is a critical enzyme in the final step of aerobic glycolysis, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH, which is necessary for sustained high rates of glycolysis. By inhibiting LDHA, GNE-140 disrupts this key metabolic pathway, leading to a reduction in lactate production and an accumulation of pyruvate. This forces a metabolic shift away from aerobic glycolysis and towards oxidative phosphorylation (OXPHOS) in cancer cells that are dependent on the Warburg effect.

The primary utility of this compound in research is as a negative control. Due to its significantly lower inhibitory activity against LDHA compared to (R)-GNE-140, it allows researchers to verify that the observed cellular effects of the active compound are indeed due to the inhibition of LDHA and not from other, non-specific interactions of the molecule. The racemic mixture, GNE-140, contains both enantiomers and is also a potent LDH inhibitor.[2]

Quantitative Data

The following tables summarize the available quantitative data for GNE-140 enantiomers and the racemate. It is important to note that (R)-GNE-140 is reported to be 18-fold more potent than this compound.[3][4]

Table 1: In Vitro Inhibitory Activity of GNE-140 Enantiomers

| Compound | Target | IC50 (nM) | Reference |

| (R)-GNE-140 | LDHA | 3 | [5] |

| (R)-GNE-140 | LDHB | 5 | |

| This compound | LDHA | Not explicitly reported, but 18-fold less potent than (R)-GNE-140 |

Table 2: Cellular Activity of GNE-140

| Compound/Racemate | Cell Line | Effect | Concentration/IC50 | Reference |

| GNE-140 (racemate) | MiaPaca2 (pancreatic) | Growth arrest | 10 µM | |

| GNE-140 (racemate) | MDA-MB-231 (breast) | Inhibition of glucose use and lactic acid production, growth arrest | 30-120 µM | |

| GNE-140 (racemate) | Breast cancer cells (ER+ and ER-) | Inhibition of proliferation, LDH activity, and lactate production | 200-300 µM | |

| (R)-GNE-140 | Chondrosarcoma cells (IDH1 mutant) | Inhibition of proliferation | 0.8 µM | |

| (R)-GNE-140 | Panel of 347 cancer cell lines | Inhibition of proliferation in 37 lines | 5 µM |

Signaling Pathways

Inhibition of LDHA by GNE-140 induces significant metabolic stress, which in turn activates compensatory signaling pathways that promote cell survival and can lead to acquired resistance. Understanding these pathways is critical for developing effective therapeutic strategies.

AMPK-mTOR-S6K Signaling Pathway in Acquired Resistance

Long-term treatment with LDHA inhibitors can lead to acquired resistance through the activation of the AMP-activated protein kinase (AMPK) pathway. Reduced glycolytic flux leads to a decrease in cellular ATP levels, which activates AMPK. Activated AMPK, in turn, inhibits the mTOR pathway, a central regulator of cell growth and proliferation. However, in the context of resistance, this pathway can promote a shift towards oxidative phosphorylation, allowing cancer cells to bypass their dependence on glycolysis.

Caption: AMPK-mTOR-S6K pathway activation in response to LDHA inhibition.

GCN2-ATF4 Signaling Pathway in Metabolic Reprogramming

LDHA inhibition can also lead to a reduction in the biosynthesis of non-essential amino acids like serine and aspartate, which are derived from glycolytic intermediates. This amino acid depletion activates the GCN2-ATF4 signaling pathway, a key stress response mechanism. ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, as well as glutamine metabolism, to help the cell cope with the metabolic stress and promote survival.

Caption: GCN2-ATF4 stress response pathway activated by LDHA inhibition.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.

LDHA Enzyme Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified LDHA. The reaction follows the reduction of NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.

Materials:

-

Purified recombinant human LDHA

-

Assay Buffer: 0.1 M potassium phosphate, pH 7.5

-

Substrate solution: 100 mM Sodium Pyruvate in Assay Buffer

-

Cofactor solution: 10 mM NADH in Assay Buffer

-

This compound and (R)-GNE-140 (for comparison) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound and (R)-GNE-140 in Assay Buffer. Include a DMSO-only control.

-

In a 96-well plate, add 2 µL of the compound dilutions.

-

Add 50 µL of LDHA enzyme solution (e.g., 5 ng/µL in Assay Buffer) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of a substrate/cofactor mix (e.g., 2 mM Pyruvate and 0.2 mM NADH final concentrations).

-

Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value.

Extracellular Lactate Measurement

This assay quantifies the amount of lactate secreted by cells into the culture medium, a direct indicator of Warburg effect activity.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound and (R)-GNE-140 dissolved in DMSO

-

Commercial lactate assay kit (e.g., colorimetric or fluorometric)

-

96-well plate for cell culture

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, (R)-GNE-140, and a DMSO vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Collect the cell culture supernatant.

-

If required by the kit, deproteinize the samples (e.g., by spin filtration).

-

Perform the lactate assay on the supernatant according to the manufacturer's protocol.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the lactate concentration to the cell number determined by a parallel cell viability assay.

Cell Viability/Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound and (R)-GNE-140 dissolved in DMSO

-

Cell viability reagent (e.g., MTT, MTS, or ATP-based such as CellTiter-Glo®)

-

96-well plate for cell culture

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of this compound, (R)-GNE-140, and a DMSO vehicle control to the wells.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for ATP-based assays).

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 values.

Seahorse XF Analyzer Metabolic Flux Assay

This assay measures the two major energy-producing pathways in the cell in real-time: mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).

Materials:

-

Seahorse XF Analyzer and associated consumables (cell culture plates, cartridges)

-

Cancer cell line of interest

-

Seahorse XF Assay Medium

-

This compound and (R)-GNE-140 dissolved in DMSO

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.

-

The following day, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

-

Load the injector ports of the sensor cartridge with the compounds to be tested, including this compound, (R)-GNE-140, and the mitochondrial stress test compounds.

-

Place the cell culture plate in the Seahorse XF Analyzer and run the assay.

-

The instrument will measure baseline OCR and ECAR before injecting the compounds and then measure the response.

-

Analyze the data to determine the effect of this compound on glycolysis and mitochondrial respiration.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in Warburg effect studies.

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is an indispensable tool for researchers studying the Warburg effect and the therapeutic potential of LDHA inhibition. While not a potent inhibitor itself, its use as a negative control is critical for validating that the observed biological and metabolic effects of more active compounds, such as (R)-GNE-140, are a direct consequence of on-target LDHA engagement. By employing the detailed protocols and understanding the complex signaling responses outlined in this guide, researchers can rigorously investigate the role of LDHA in cancer metabolism and advance the development of novel anti-cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

(S)-GNE-140 target engagement and binding affinity

An In-depth Technical Guide to (S)-GNE-140: Target Engagement and Binding Affinity

Introduction

This compound is the less active enantiomer of the potent Lactate Dehydrogenase (LDH) inhibitor, GNE-140.[1][2][3] GNE-140 and its enantiomers target a critical enzyme in cellular metabolism, Lactate Dehydrogenase A (LDHA), which is a key player in the "Warburg effect"—a metabolic characteristic of many cancer cells involving increased glycolysis even in the presence of oxygen.[4] LDHA catalyzes the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ to sustain high glycolytic rates.[5] By inhibiting LDHA, compounds like GNE-140 aim to disrupt the metabolic machinery of cancer cells, leading to reduced proliferation and cell death. This document provides a detailed overview of the binding affinity, target engagement, and associated experimental methodologies for this compound and its more active counterpart, (R)-GNE-140.

Target Engagement and Binding Affinity

This compound is identified as an inhibitor of Lactate Dehydrogenase A (LDHA). Quantitative analysis reveals a significant difference in potency between the two enantiomers of GNE-140. The (R)-enantiomer is a highly potent inhibitor of both LDHA and LDHB, with nanomolar efficacy. In contrast, this compound is substantially less active.

| Compound | Target | IC50 (Cell-free assay) | Potency Comparison |

| (R)-GNE-140 | LDHA | 3 nM | 18-fold more potent than this compound |

| LDHB | 5 nM | ||

| GNE-140 (racemic) | Lactate Production (MiaPaCa-2 cells) | 670 nM |

Signaling Pathway and Mechanism of Action

GNE-140 functions by inhibiting the enzymatic activity of LDHA, which is responsible for the conversion of pyruvate to lactate at the end of glycolysis. This inhibition disrupts the regeneration of NAD+ from NADH, which is essential for maintaining a high rate of glycolysis. The accumulation of pyruvate can potentially redirect metabolic flux into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation (OXPHOS). However, cancer cells that are highly dependent on glycolysis may undergo metabolic crisis and cell death upon LDHA inhibition.

Resistance to LDHA inhibitors like GNE-140 can emerge through metabolic plasticity. Studies have shown that acquired resistance can be driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads to an increase in OXPHOS, compensating for the blocked glycolytic pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of (S)-GNE-140: A Technical Overview

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140. Its discovery and characterization are intrinsically linked to the development of its more active counterpart, (R)-GNE-140, as a potential therapeutic agent targeting aberrant cancer metabolism. This technical guide provides an in-depth overview of the discovery, initial characterization, and experimental methodologies related to this compound, with a focus on its role in understanding the stereospecific inhibition of LDHA.

Introduction to LDHA as a Therapeutic Target

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with concomitant conversion of NADH and NAD+. The LDHA isoform is overexpressed in various cancer cells, contributing to the Warburg effect, a phenomenon characterized by increased glycolysis even in the presence of oxygen. This metabolic shift provides cancer cells with a growth advantage and contributes to an acidic tumor microenvironment that promotes invasion and metastasis. Consequently, inhibition of LDHA has emerged as a promising strategy for cancer therapy.

Discovery of GNE-140 and its Enantiomers

GNE-140 was identified through a high-throughput screening campaign by Genentech to discover orally bioavailable inhibitors of LDHA. The initial lead compound was optimized to yield GNE-140, a potent inhibitor with activity against LDHA, LDHB, and LDHC. Subsequent chiral separation of the racemic GNE-140 led to the isolation and characterization of its two enantiomers: (R)-GNE-140 and this compound.

Biochemical evaluation revealed a significant difference in the inhibitory activity of the two enantiomers. (R)-GNE-140 was found to be the eutomer, exhibiting potent, single-digit nanomolar inhibition of LDHA. In contrast, this compound was identified as the distomer, being approximately 18-fold less active than the (R)-enantiomer[1]. The primary publication from Purkey et al. in ACS Medicinal Chemistry Letters serves as the foundational reference for the discovery and characterization of these compounds[2].

Quantitative Data

The following tables summarize the key quantitative data for this compound and its more active (R)-enantiomer for comparative purposes.

Table 1: Biochemical Inhibition of Lactate Dehydrogenase Isoforms

| Compound | LDHA IC50 (nM) | LDHB IC50 (nM) |

| (R)-GNE-140 | 3 | 5 |

| This compound | ~54 (estimated) | Not Reported |

| GNE-140 (racemate) | 22 | Not Reported |

Note: The IC50 for this compound is estimated based on the 18-fold lower potency compared to (R)-GNE-140 as reported in the literature[1].

Table 2: Cellular Activity of GNE-140 (Racemate and R-enantiomer)

| Compound | Cell Line | Assay | IC50 (µM) |

| GNE-140 (racemate) | MiaPaCa-2 | Lactate Production | 0.67 |

| GNE-140 (racemate) | MiaPaCa-2 & KP-2 | Cell Proliferation | 0.43 |

| (R)-GNE-140 | Chondrosarcoma (IDH1 mutant) | Cell Proliferation | 0.8 |

Note: Specific cellular activity data for this compound is not extensively reported in the initial characterization literature, reflecting its lower potency.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the key methodologies used in the initial characterization of the GNE-140 enantiomers.

Biochemical LDH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human LDH isoforms.

Principle: The assay measures the rate of NADH oxidation to NAD+ by LDH, which is monitored by the decrease in absorbance at 340 nm.

Protocol:

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4.

-

Enzyme: Recombinant human LDHA or LDHB.

-

Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).

-

Substrate: Sodium pyruvate.

-

Test Compound: this compound or (R)-GNE-140 dissolved in DMSO.

-

-

Procedure:

-

Add assay buffer, NADH, and the test compound at various concentrations to a 96-well plate.

-

Initiate the reaction by adding the LDH enzyme.

-

Immediately before reading, add the pyruvate substrate.

-

Monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

-

Cellular Lactate Production Assay

Objective: To measure the effect of test compounds on lactate production in cancer cells.

Principle: Lactate secreted into the cell culture medium is measured using a colorimetric or fluorometric assay kit.

Protocol:

-

Cell Culture:

-

Seed cancer cells (e.g., MiaPaCa-2) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Lactate Measurement:

-

Use a commercial lactate assay kit (e.g., from BioAssay Systems or Cell Biolabs) following the manufacturer's instructions[3][4]. This typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the lactate levels to the cell number or protein concentration.

-

Calculate the IC50 for the inhibition of lactate production.

-

Cell Proliferation Assay

Objective: To assess the effect of test compounds on the growth of cancer cell lines.

Principle: Cell viability is determined using a luminescent assay that measures the amount of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Cell Plating:

-

Plate cells at an optimal seeding density in 384-well plates and incubate overnight.

-

-

Compound Addition:

-

Treat the cells with a range of concentrations of the test compound.

-

-

Incubation:

-

Incubate the plates for 72 hours.

-

-

Viability Assessment:

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value using a four-parameter logistic curve fit.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the discovery and characterization of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Cell Active Hydroxylactam Inhibitors of Human Lactate Dehydrogenase with Oral Bioavailability in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellbiolabs.com [cellbiolabs.com]

(S)-GNE-140 Enantiomer: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase (LDH) inhibitor, GNE-140. While its counterpart, (R)-GNE-140, exhibits high potency against LDHA, the (S)-enantiomer provides a crucial chemical tool for understanding the stereospecificity of LDH inhibition and serves as a valuable negative control in experimental settings. This technical guide provides a comprehensive overview of the known biological activity of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound, like its racemate, is an inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis.[1] LDHA catalyzes the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to sustain rapid proliferation (the Warburg effect). By inhibiting LDHA, GNE-140 and its enantiomers disrupt this metabolic pathway, leading to a reduction in lactate production and an accumulation of pyruvate. This can, in turn, affect cellular energy metabolism and redox balance, ultimately impacting cell growth and survival.

Quantitative Biological Activity

Direct quantitative data for the isolated this compound enantiomer is limited in publicly available literature. However, the relative potency compared to the (R)-enantiomer has been established. The (R)-enantiomer of GNE-140 is reported to be 18 times more potent than the (S)-enantiomer.[2] Based on the known IC50 of the (R)-enantiomer, we can estimate the inhibitory concentration of the (S)-enantiomer.

Table 1: Inhibitory Potency of GNE-140 Enantiomers against Lactate Dehydrogenase Isoforms

| Compound | Target | IC50 (nM) | Notes |

| (R)-GNE-140 | LDHA | 3[2] | Highly potent enantiomer. |

| (R)-GNE-140 | LDHB | 5[2] | |

| This compound | LDHA | ~54 | Estimated based on the 18-fold lower potency compared to the (R)-enantiomer. |

| GNE-140 (racemate) | LDHA | Not explicitly stated | A mixture of (R)- and (S)-enantiomers. |

Studies on the racemic mixture of GNE-140 have demonstrated its effects on cancer cell lines. For instance, in MDA-MB-231 breast cancer cells, GNE-140 (in a concentration range of 30-120 µM) inhibited glucose utilization and lactic acid production, leading to growth arrest.[3] It is important to note that these effects are primarily driven by the more active (R)-enantiomer present in the racemic mixture.

Signaling Pathways

The inhibition of LDHA by GNE-140 has been shown to impact several downstream signaling pathways that are crucial for cancer cell proliferation and survival. It is presumed that the (S)-enantiomer, being a less potent LDHA inhibitor, would have similar but weaker effects on these pathways. The primary signaling molecules affected by the racemic GNE-140 are:

-

p38 Mitogen-Activated Protein Kinase (MAPK): GNE-140 has been observed to reduce the phosphorylation of p38 MAPK.

-

Extracellular signal-regulated kinases 1/2 (ERK1/2): The racemic mixture of GNE-140 has been shown to inhibit the phosphorylation of ERK1/2.

-

Akt (Protein Kinase B): GNE-140 treatment leads to the inhibition of Akt phosphorylation.

The interplay of these pathways in response to LDHA inhibition is a key area of investigation.

Caption: Signaling pathways affected by LDHA inhibition with this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against LDHA.

Caption: Workflow for the LDH inhibition assay.

Materials:

-

Recombinant human LDHA

-

This compound

-

Pyruvate

-

-Nicotinamide adenine dinucleotide (NADH)β -

Tris-HCl buffer (pH 7.4)

-

96-well UV-transparent microplates

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing.

-

In a 96-well plate, add the assay buffer, NADH solution, and the diluted this compound or vehicle control (DMSO) to each well.

-

Add the LDHA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the pyruvate solution to each well.

-

Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Lactate Production Assay

This assay measures the effect of this compound on lactate secretion from cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

This compound

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Lactate assay kit (colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).

-

After the treatment period, collect the cell culture supernatant.

-

Use a commercial lactate assay kit to measure the concentration of lactate in the collected supernatant, following the manufacturer's instructions.

-

Normalize the lactate concentration to the cell number or total protein content in each well.

-

Plot the lactate production relative to the control against the concentration of this compound.

Cell Proliferation Assay

This protocol assesses the impact of this compound on the growth of cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on the phosphorylation status of key signaling proteins.

Caption: Workflow for Western blot analysis.

Materials:

-

Cancer cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Culture cells and treat with this compound at various concentrations and time points.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent and capture the image using an appropriate imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH,

-actin).β -

Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

This compound serves as an important, less active enantiomer for studying the biological effects of LDHA inhibition. While direct experimental data on the isolated (S)-enantiomer is not abundant, its estimated lower potency compared to the (R)-enantiomer makes it a valuable tool for validating the stereospecificity of the target engagement and for use as a negative control in various assays. The provided protocols offer a robust framework for researchers to further characterize the biological activity of this compound and to elucidate its role in cellular metabolism and signaling.

References

(S)-GNE-140 in cancer metabolism research

An In-depth Technical Guide to (S)-GNE-140 in Cancer Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumor cells relying on aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] Lactate dehydrogenase A (LDHA), a key enzyme in this pathway, catalyzes the conversion of pyruvate to lactate and is crucial for regenerating NAD+ to sustain high glycolytic rates.[1][3][4] Consequently, LDHA has emerged as a promising therapeutic target in oncology. GNE-140 is a potent inhibitor of lactate dehydrogenase A (LDHA). It exists as a racemate of (R)-GNE-140 and this compound. This technical guide focuses on this compound, the less active enantiomer, and its role in cancer metabolism research, providing a comprehensive overview of its mechanism of action, experimental data, and relevant protocols.

Core Mechanism of Action

This compound functions as an inhibitor of Lactate Dehydrogenase A (LDHA). LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate. By inhibiting LDHA, this compound disrupts the high glycolytic rate characteristic of many cancer cells, leading to a reduction in lactate production and a potential shift in cellular metabolism. The more potent enantiomer, (R)-GNE-140, has been shown to be 18 times more potent than the (S)-enantiomer.

The inhibition of LDHA by GNE-140 leads to several downstream effects, including a decrease in glucose consumption and ATP levels, and an induction of oxidative stress and reactive oxygen species (ROS) production, which can ultimately lead to cell death.

Quantitative Data

The following tables summarize the available quantitative data for GNE-140 and its enantiomers.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 | Cell Line(s) | Reference |

| (R)-GNE-140 | LDHA | 3 nM | Cell-free | |

| (R)-GNE-140 | LDHB | 5 nM | Cell-free | |

| GNE-140 (racemate) | LDHA | 3 nM | Cell-free | |

| GNE-140 (racemate) | Lactate Production | 670 nM | MiaPaCa-2 | |

| (R)-GNE-140 | Cell Proliferation | 0.8 µM | Chondrosarcoma (IDH1 mutant) | |

| GNE-140 (racemate) | Cell Proliferation | 30-120 µM | MDA-MB-231 | |

| GNE-140 (racemate) | Cell Proliferation | 200-300 µM | ER+ and ER- breast cancer cells |

Table 2: In Vivo Data

| Compound | Dose | Route of Administration | Observation | Animal Model | Reference |

| (R)-GNE-140 | 5 mg/kg | Oral | High bioavailability | Mice | |

| GNE-140 (racemate) | 400 mg/kg | Not specified | No significant antitumor activity | MIA PaCa-2 xenograft |

Signaling Pathways

GNE-140 has been shown to modulate several key signaling pathways involved in cancer cell metabolism, proliferation, and survival.

Glycolysis and Metabolic Stress Pathway

The primary effect of this compound is the disruption of glycolysis through LDHA inhibition. This leads to a decrease in lactate production and can induce metabolic stress.

Caption: Inhibition of LDHA by this compound disrupts glycolysis.

AMPK-mTOR-S6K Signaling Pathway

Acquired resistance to GNE-140 has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a shift towards oxidative phosphorylation (OXPHOS).

Caption: GNE-140 resistance mechanism via AMPK-mTOR-S6K pathway.

MAPK and PI3K/AKT Signaling

Studies with the GNE-140 racemate have shown effects on key signaling molecules. GNE-140 was found to reduce both total and phosphorylated p38 MAPK levels. It also inhibited EGF-induced AKT phosphorylation. However, it did not inhibit EGF-induced ERK1/2 phosphorylation.

Caption: Effect of GNE-140 on MAPK and PI3K/AKT signaling pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of research findings. Below are methodologies for key experiments involving GNE-140.

In Vitro Cell Viability Assay

This protocol is adapted from methodologies used to assess the effect of LDHA inhibitors on cancer cell proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MiaPaCa-2, MDA-MB-231)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

384-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 384-well plate at a pre-determined optimal density to ensure 75-80% confluency at the end of the assay.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. A 6-point dose titration is recommended.

-

Remove the medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

Viability Assessment:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-